Clavulanate lithium

Vue d'ensemble

Description

Le clavulanate de lithium est un composé chimique de formule moléculaire C₈H₈LiNO₅. Il s’agit d’un sel de lithium de l’acide clavulanique, qui est un inhibiteur de la bêta-lactamase. L’acide clavulanique est connu pour sa capacité à inhiber les enzymes bêta-lactamases produites par les bactéries, ce qui augmente l’efficacité des antibiotiques bêta-lactames. Le clavulanate de lithium est principalement utilisé dans la recherche et les applications pharmaceutiques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La préparation du clavulanate de lithium implique généralement la réaction de l’acide clavulanique avec l’hydroxyde de lithium. La réaction est réalisée en milieu aqueux, et le clavulanate de lithium résultant est isolé par cristallisation. Les conditions de réaction incluent le maintien d’une température et d’un pH contrôlés afin de garantir la stabilité du produit .

Méthodes de production industrielle : En milieu industriel, le clavulanate de lithium est produit en faisant réagir une solution concentrée d’acide clavulanique avec de l’hydroxyde de lithium. Le mélange réactionnel est ensuite soumis à une cristallisation afin d’obtenir du clavulanate de lithium pur. Le processus implique un contrôle minutieux des paramètres de réaction afin d’obtenir un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

Types de réactions : Le clavulanate de lithium subit diverses réactions chimiques, notamment :

Oxydation : Le clavulanate de lithium peut être oxydé dans des conditions spécifiques pour former différents produits d’oxydation.

Réduction : Il peut être réduit pour former des sels de lithium de dérivés de l’acide clavulanique réduit.

Substitution : Le clavulanate de lithium peut participer à des réactions de substitution où l’ion lithium est remplacé par d’autres cations.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés.

Substitution : Des réactifs tels que le fluorure de potassium ou le carbonate de potassium sont utilisés pour les réactions de substitution.

Principaux produits formés :

Oxydation : Dérivés oxydés de l’acide clavulanique.

Réduction : Formes réduites de l’acide clavulanique.

Substitution : Clavulanate de potassium et autres sels de clavulanate cationiques.

4. Applications de la recherche scientifique

Le clavulanate de lithium a plusieurs applications dans la recherche scientifique :

Chimie : Il est utilisé comme étalon de référence en chimie analytique pour la quantification et l’identification des dérivés de l’acide clavulanique.

Biologie : Le clavulanate de lithium est utilisé dans des études portant sur l’inhibition de la bêta-lactamase et les mécanismes de résistance aux antibiotiques.

Médecine : Il est utilisé dans le développement de formulations pharmaceutiques qui combinent des antibiotiques bêta-lactames avec des inhibiteurs de la bêta-lactamase.

Industrie : Le clavulanate de lithium est utilisé dans la production d’antibiotiques et comme outil de recherche dans le développement de nouveaux agents antimicrobiens

Applications De Recherche Scientifique

Antimicrobial Therapy

Clavulanate lithium is predominantly used in combination with antibiotics like amoxicillin to combat bacterial infections. The mechanism involves inhibiting β-lactamases, enzymes produced by bacteria that can deactivate many β-lactam antibiotics, thereby restoring their efficacy.

- Clinical Case Studies :

- A study highlighted the effectiveness of amoxicillin/clavulanate combinations in treating respiratory tract infections, demonstrating significant improvement in patient outcomes compared to antibiotics without clavulanate .

- Another investigation into the pharmacokinetics of this compound showed its ability to enhance the absorption and bioavailability of amoxicillin when administered together, leading to better therapeutic results .

Veterinary Medicine

This compound is also utilized in veterinary medicine, particularly for treating infections in livestock and companion animals. Its application helps manage antibiotic resistance in veterinary settings.

- Research Findings :

- Studies have shown that clavulanic acid, including its lithium salt form, can effectively treat infections in various animal species while minimizing the development of resistant bacterial strains .

- A specific case involved the use of clavulanate in treating calf pneumonia, where it significantly reduced recovery time and improved overall health outcomes .

Pharmaceutical Formulations

The development of pharmaceutical formulations containing this compound has been a focus of research due to its stability and effectiveness as an additive.

- Formulation Studies :

- Research indicates that incorporating this compound into formulations can enhance the stability and solubility of active pharmaceutical ingredients (APIs). For instance, formulations combining amoxicillin with this compound have shown improved dissolution profiles in vitro compared to standard formulations .

- A detailed study on dissolution rates demonstrated that products containing this compound achieved higher bioavailability metrics, making them preferable for clinical use .

Biochemical Research

In biochemical research, this compound serves as a tool for studying enzyme interactions and antibiotic resistance mechanisms.

- Experimental Applications :

- Researchers have utilized biotin-labeled clavulanic acid derivatives to identify proteins targeted by β-lactam antibiotics, providing insights into bacterial resistance mechanisms .

- The compound's role as a suicide inhibitor has been pivotal in studying β-lactamase enzymes' structure and function, aiding in the development of new inhibitors .

Summary Table of Applications

Mécanisme D'action

Le clavulanate de lithium exerce ses effets en inhibant les enzymes bêta-lactamases produites par les bactéries. Les enzymes bêta-lactamases dégradent les antibiotiques bêta-lactames, les rendant inefficaces. En inhibant ces enzymes, le clavulanate de lithium protège l’antibiotique de la dégradation, ce qui lui permet d’exercer ses effets antibactériens. Les cibles moléculaires du clavulanate de lithium comprennent les sites actifs des enzymes bêta-lactamases, où il forme un complexe stable, empêchant ainsi l’enzyme d’interagir avec l’antibiotique .

Composés similaires :

- Clavulanate de potassium

- Clavulanate de sodium

- Clavulanate de calcium

Comparaison : Le clavulanate de lithium est unique en raison de son ion lithium, qui confère des propriétés spécifiques telles que la solubilité et la stabilité. Comparé au clavulanate de potassium et de sodium, le clavulanate de lithium peut présenter des profils pharmacocinétiques et pharmacodynamiques différents. Le choix du sel de clavulanate dans les formulations pharmaceutiques dépend de facteurs tels que la solubilité, la stabilité et la compatibilité avec les autres composants .

Comparaison Avec Des Composés Similaires

- Potassium clavulanate

- Sodium clavulanate

- Calcium clavulanate

Comparison: Lithium clavulanate is unique due to its lithium ion, which imparts specific properties such as solubility and stability. Compared to potassium and sodium clavulanate, lithium clavulanate may exhibit different pharmacokinetic and pharmacodynamic profiles. The choice of clavulanate salt in pharmaceutical formulations depends on factors such as solubility, stability, and compatibility with other components .

Activité Biologique

Clavulanate lithium, a stable salt form of clavulanic acid, is primarily recognized for its role as a β-lactamase inhibitor . This compound is crucial in combating bacterial resistance to β-lactam antibiotics, enhancing their efficacy against resistant strains. Below is a detailed examination of its biological activity, mechanisms, and implications in clinical settings.

This compound operates through a well-defined mechanism:

- Suicide Inhibition : It acts as a suicide inhibitor of β-lactamases, enzymes that confer antibiotic resistance by hydrolyzing β-lactam antibiotics. Clavulanate forms a covalent bond with a serine residue in the active site of these enzymes, leading to irreversible inhibition .

- Restoration of Antibiotic Activity : By inhibiting β-lactamases, this compound restores the effectiveness of co-administered antibiotics like penicillins and cephalosporins against resistant bacteria .

Antimicrobial Spectrum

This compound exhibits weak intrinsic antibacterial activity but significantly enhances the activity of β-lactam antibiotics. The following table summarizes its effectiveness against various microorganisms:

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Weak activity; synergistic with penicillins |

| Escherichia coli | Enhanced activity when combined with β-lactams |

| Salmonella typhimurium | Effective in combination therapy |

| Haemophilus influenzae | Synergistic effects noted |

| Enterobacter cloacae | Inhibition of β-lactamase production |

This compound is particularly effective against strains producing plasmid-mediated β-lactamases, which are common in clinical isolates .

Clinical Applications

This compound is predominantly used in combination therapies, such as with amoxicillin, to treat various infections, including:

- Respiratory Infections : Effective against bronchitis caused by resistant strains.

- Urinary Tract Infections : Enhances treatment outcomes for infections caused by β-lactamase-producing organisms.

- Skin and Soft Tissue Infections : Provides improved efficacy against resistant pathogens .

Case Studies and Research Findings

Several studies have highlighted the importance of this compound in clinical settings:

- Study on Efficacy Against Resistant Strains : A study demonstrated that this compound significantly increased the susceptibility of E. coli strains producing TEM-1 β-lactamase when treated with amoxicillin. The combination therapy showed a 32-fold increase in potency against resistant strains compared to treatment with amoxicillin alone .

- CNS Activity : Clavulanic acid has been noted for its ability to cross the blood-brain barrier and has shown potential CNS-modulating effects. In rodent models, it exhibited anti-depressant properties and reduced anxiety levels, suggesting broader therapeutic applications beyond antibacterial activity .

Propriétés

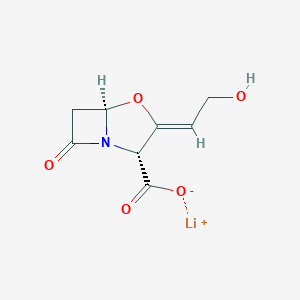

IUPAC Name |

lithium;(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO5.Li/c10-2-1-4-7(8(12)13)9-5(11)3-6(9)14-4;/h1,6-7,10H,2-3H2,(H,12,13);/q;+1/p-1/b4-1-;/t6-,7-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMRXTGCDVQLAFM-JSYANWSFSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1C2N(C1=O)C(C(=CCO)O2)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].C1[C@@H]2N(C1=O)[C@H](/C(=C/CO)/O2)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8LiNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0046012 | |

| Record name | Clavulanate lithium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61177-44-4 | |

| Record name | Lithium (2R-(2alpha,3(Z),5alpha))-3-(2-hydroxyethylidene)-4-oxa-7-oxo-1-azabicyclo(3.2.0)heptane-2-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061177444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clavulanate lithium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium [2R-(2α,3(Z),5α)]-3-(2-hydroxyethylidene)-4-oxa-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.927 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLAVULANATE LITHIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V8MJK33EJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.